molecular formula C17H19N3OS2 B2746142 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea CAS No. 2320722-18-5

1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea

Cat. No. B2746142
CAS RN: 2320722-18-5
M. Wt: 345.48
InChI Key: IDIIJNCWNDPQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating dimethylamino group and the electron-withdrawing thiophenyl groups. These could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group could make it more soluble in polar solvents .

Scientific Research Applications

Synthesis and Biochemical Evaluation

One study focuses on the synthesis and antiacetylcholinesterase activity of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize spacer length linking pharmacophoric moieties for potential therapeutic applications (Vidaluc et al., 1995). The results indicated that certain substitutions and spacer modifications could lead to high inhibitory activities, suggesting a methodology for designing compounds with enhanced biological activity.

Pharmacologically Active Derivatives

Another research discusses the preparation of pharmacologically active benzo[b]thiophen derivatives, including analogues of tryptamine and heteroauxin, highlighting the synthetic pathways and some pharmacological results (Chapman et al., 1969). These compounds' synthesis and evaluation for pharmacological activities contribute to understanding their potential as therapeutic agents.

Chemistry of Ureas and Their Derivatives

Studies on the chemical properties and synthetic applications of ureas and their derivatives provide insights into their utility in various chemical transformations. For example, research demonstrates the synthesis of hindered ureas as masked isocyanates for facile carbamoylation of nucleophiles under neutral conditions, offering a novel approach to synthesizing amine derivatives (Hutchby et al., 2009). This highlights ureas' versatility in organic synthesis and their potential in creating structurally diverse compounds.

Novel Syntheses and Applications

Further exploration into the synthesis of complex molecules demonstrates the broad interest in developing new chemical entities with potential applications in materials science, pharmacology, and beyond. For instance, the synthesis of 1,3-benzoxathiol-2-one derivatives from N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas presents a method for generating compounds with potentially unique properties (Konovalova et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it would interact with biological targets in the body. The exact mechanism would need to be determined through biological testing .

Safety and Hazards

The safety and hazards of this compound would need to be determined through testing. It’s important to handle all new compounds with care until their properties are fully understood .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include testing its reactivity, studying its physical properties, or investigating its biological activity .

properties

IUPAC Name

1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS2/c1-20(2)14(10-18-17(21)19-16-8-5-9-22-16)13-11-23-15-7-4-3-6-12(13)15/h3-9,11,14H,10H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIIJNCWNDPQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NC1=CC=CS1)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.